1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
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Overview
Description
1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one is a heterocyclic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is characterized by a fused ring system that includes a cyclopentane ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclopentanone in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as retinoid X receptor (RXR) agonists, which can modulate gene expression and influence metabolic pathways . This makes it a potential candidate for the treatment of metabolic disorders such as diabetes and hypercholesterolemia .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one include:
Quinoline: A basic heterocyclic aromatic organic compound with a similar quinoline moiety.
Tetrahydroquinoline: A reduced form of quinoline with similar structural features.
Cyclopentane derivatives: Compounds with a cyclopentane ring fused to other aromatic systems
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to act as an RXR agonist sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications .
Properties
IUPAC Name |
1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTENSGGVNTZUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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